4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine
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Overview
Description
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is a chemical compound with a molecular formula of C15H19N and a molecular weight of 213.32 g/mol . This compound is known for its unique structure, which includes a phenyl group, a cyclohexane ring, and an alkyne group. It is often used in various chemical reactions due to its reactivity and selectivity .
Preparation Methods
The synthesis of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine typically involves organic synthesis techniques. One common method includes the cyclocondensation of N-(prop-2-YN-1-YL) derivatives with other organic compounds . The reaction conditions often require the use of dry ether and gaseous HCl . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where the alkyne group can be modified with different substituents.
Cyclocondensation: This reaction involves the formation of heterocyclic compounds through the condensation of the alkyne group with other organic molecules.
Common reagents used in these reactions include oxidizing agents, catalysts, and solvents like dry ether . The major products formed from these reactions are often heterocyclic compounds and substituted derivatives .
Scientific Research Applications
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine involves its ability to act as a photosensitizer under visible light . This leads to the generation of reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various molecular targets, leading to the desired chemical transformations .
Comparison with Similar Compounds
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine can be compared with other similar compounds such as:
N-(prop-2-YN-1-YL)-o-phenylenediamines: These compounds also contain an alkyne group and are used in cyclocondensation reactions.
4-methyl-N-(prop-2-YN-1-YL)benzenesulfonamide: This compound has a similar alkyne group and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its combination of a phenyl group, a cyclohexane ring, and an alkyne group, which provides it with distinct reactivity and selectivity .
Properties
Molecular Formula |
C15H19N |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-phenyl-N-prop-2-ynylcyclohexan-1-amine |
InChI |
InChI=1S/C15H19N/c1-2-12-16-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h1,3-7,14-16H,8-12H2 |
InChI Key |
XELLPXTXESBBLB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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